N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
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Overview
Description
N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a tetrahydrobenzothiophene ring system. The presence of a hydroxyethyl group and a methylamino group further adds to its chemical diversity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the intermediate with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Attachment of the Methylamino Group: This can be done by reacting the intermediate with methylamine in the presence of a suitable catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base to form the benzamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule with applications in drug discovery.
- Studied for its interactions with various biological targets.
Medicine:
- Potential applications in the development of therapeutic agents.
- Explored for its pharmacological properties and potential as a lead compound in drug development.
Industry:
- Used in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups may interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The benzamide moiety may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-4-methylbenzamide: Similar structure but lacks the tetrahydrobenzothiophene ring.
N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}phenyl)benzamide: Similar structure but lacks the tetrahydrobenzothiophene ring.
Uniqueness:
- The presence of the tetrahydrobenzothiophene ring system in N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide adds to its chemical diversity and potential biological activity.
- The combination of hydroxyethyl and methylamino groups provides unique reactivity and potential for interaction with biological targets.
Properties
Molecular Formula |
C19H24N2O2S |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[3-[[2-hydroxyethyl(methyl)amino]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-21(11-12-22)13-16-15-9-5-6-10-17(15)24-19(16)20-18(23)14-7-3-2-4-8-14/h2-4,7-8,22H,5-6,9-13H2,1H3,(H,20,23) |
InChI Key |
XMDWWEPHRZWNMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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